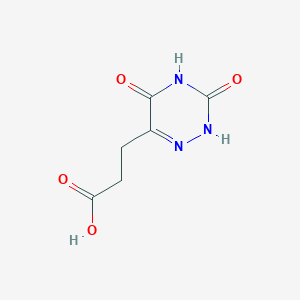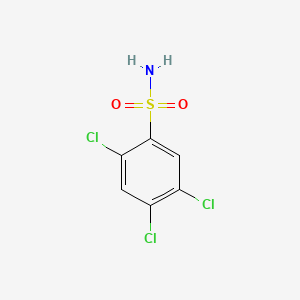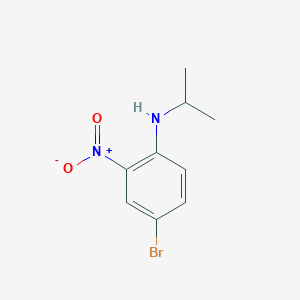
N-Isopropyl 4-bromo-2-nitroaniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as 2,6-dibromo-4-nitroaniline, has been described using an organic solvent-free process from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium . This method could potentially be adapted for the synthesis of N-Isopropyl 4-bromo-2-nitroaniline by introducing an isopropyl group into the reaction scheme. The process is environmentally friendly and can be performed at ambient conditions, with the possibility of recycling the aqueous acidic filtrate.
Molecular Structure Analysis
While the molecular structure of N-Isopropyl 4-bromo-2-nitroaniline is not directly analyzed in the papers, the structure can be inferred from the name. It would consist of a benzene ring with an isopropyl group (–CH(CH3)2) attached to one carbon, a bromine atom (Br) attached to another, and a nitro group (–NO2) on a third carbon. The positions of these substituents are indicated by the numbering in the compound's name.
Chemical Reactions Analysis
The papers discuss electrophilic aromatic substitution reactions, which are likely relevant to the chemical behavior of N-Isopropyl 4-bromo-2-nitroaniline . The nitration of isopropylbenzene derivatives is studied, and the results suggest that the presence of an isopropyl group can influence the course of nitration reactions. The isopropyl group can undergo deisopropylation under certain conditions, which might also be applicable to N-Isopropyl 4-bromo-2-nitroaniline under similar reaction conditions.
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
-
- Summary of the Application : 4-bromo-2-nitroaniline is used in a multistep synthesis process. Direct bromination of aniline produces a variety of polybrominated and oxidized products and direct nitration also leads to oxidized products .
- Methods of Application : In acid solution, the anilinium ion is formed, and this charged group acts as a deactivator and a meta director. By adding the acetyl group, one arrives at a molecule that does not readily oxidize and substitutes largely at the para position. A second substitution takes place at the position ortho to the carbon carrying the acetamido group. Hydrolysis of the amide function gives the desired 4-bromo-2-nitroaniline .
- Results or Outcomes : This sequence has been performed by nearly one hundred students. More than 95% of these have completed the sequence in 33 1/2 h with a reasonable yield of the final product .
-
Pharmaceutical Development
- Summary of the Application : N-Isopropyl 4-bromo-2-nitroaniline is a chemical compound used in scientific research. It possesses unique properties that make it suitable for various applications such as organic synthesis and pharmaceutical development.
-
- Summary of the Application : N-Isopropyl 4-bromo-2-nitroaniline is a chemical compound used in scientific research. It possesses unique properties that make it suitable for various applications such as organic synthesis.
-
- Summary of the Application : N-Isopropyl 4-bromo-2-nitroaniline is a chemical compound used in scientific research. It possesses unique properties that make it suitable for various applications such as organic synthesis.
Safety And Hazards
“N-Isopropyl 4-bromo-2-nitroaniline” is considered hazardous. It should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It is harmful by inhalation, in contact with skin, and if swallowed . Personal protective equipment should be used, and adequate ventilation should be ensured .
Eigenschaften
IUPAC Name |
4-bromo-2-nitro-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-6(2)11-8-4-3-7(10)5-9(8)12(13)14/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZASAQBZATLAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374805 | |
| Record name | N-Isopropyl 4-bromo-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropyl 4-bromo-2-nitroaniline | |
CAS RN |
683274-50-2 | |
| Record name | N-Isopropyl 4-bromo-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

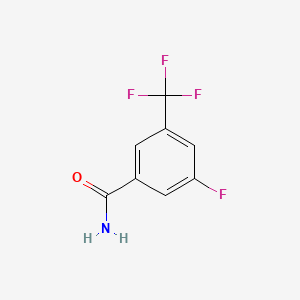

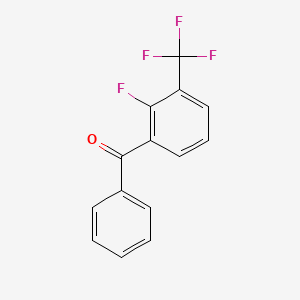




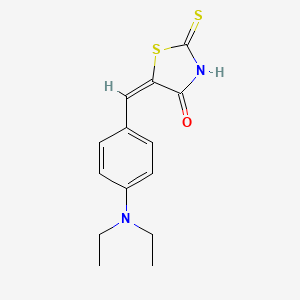
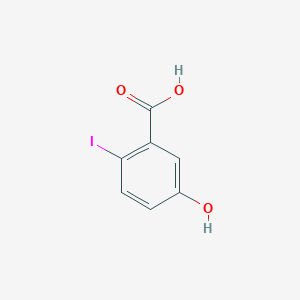
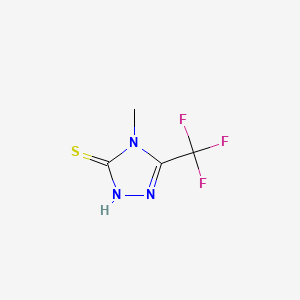
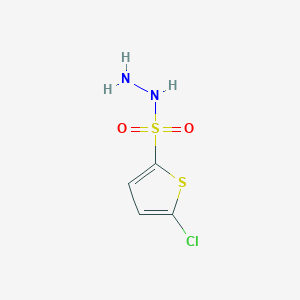
![1-[(3,5-Dibromo-2-hydroxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B1302138.png)
